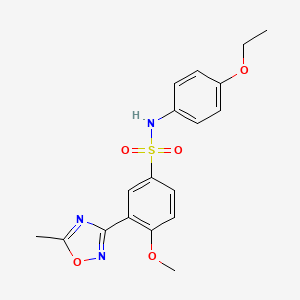
2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as NQO1, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound has been shown to induce cell death in cancer cells while sparing healthy cells, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide involves the activation of a cellular pathway known as the Nrf2 pathway. This pathway is responsible for regulating cellular responses to oxidative stress and inflammation. 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide activates this pathway, leading to the production of antioxidants and other protective molecules that help to prevent cancer cell growth and survival.
Biochemical and Physiological Effects:
2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell death through several mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis. Additionally, 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide as a research tool is its specificity for cancer cells. It has been shown to induce cell death in cancer cells while sparing healthy cells, making it a promising candidate for further research. However, one limitation of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of interest is the development of new synthesis methods to improve yields and purity. Additionally, researchers are exploring the use of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the potential use of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide as a diagnostic tool for cancer, as it is highly expressed in many types of cancer cells.
Métodos De Síntesis
The synthesis of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide involves several steps, including the reaction of 2-acetylquinoxaline with 4-nitrobenzoyl chloride to form an intermediate, which is then treated with sodium borohydride to yield the final product. This synthesis method has been optimized over the years to improve yields and purity.
Aplicaciones Científicas De Investigación
2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been studied extensively for its potential use in cancer treatment. It has been shown to induce cell death in several types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for these treatments.
Propiedades
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c1-11(22)17-15(19-14-4-2-3-5-16(14)20(17)24)10-27-18(23)12-6-8-13(9-7-12)21(25)26/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNECWHUOKBVFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-4-oxidoquinoxalin-2-yl)methyl 4-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(diphenylmethyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694416.png)



